molecular formula C18H14F3N3OS B2409874 N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893364-99-3

N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2409874
CAS No.: 893364-99-3
M. Wt: 377.39
InChI Key: YKVCJPFUPPWCOL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-13-3-1-12(2-4-13)10-24-8-7-22-18(24)26-11-17(25)23-16-6-5-14(20)9-15(16)21/h1-9H,10-11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVCJPFUPPWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the phenyl rings.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the imidazole derivative with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding thioether.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioether derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the fields of antimicrobial and antitumor research.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties against various pathogens. For example, studies have shown that structurally similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.5 µg/mL, suggesting a potential for effective antimicrobial action.

Antitumor Activity

The compound's structure suggests potential antitumor activity. Preliminary studies have indicated that modifications in the imidazole and fluorophenyl groups can enhance cytotoxic effects against cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values below 1 µM against various cancer types, including breast and colon cancers.

Case Studies

Several studies highlight the compound's potential applications:

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of related compounds against biofilms formed by Staphylococcus epidermidis. Results indicated that certain structural features contributed to enhanced antibacterial activity, with MIC values demonstrating significant potency.
  • Cytotoxicity Assays :
    • In vitro assays on various cancer cell lines revealed that the presence of electron-withdrawing groups like fluorine enhances cytotoxicity. Compounds similar to N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide exhibited IC50 values indicating strong growth inhibition.
Activity TypeTarget Pathogen/Cell LineMIC/IC50 (µg/mL)Notes
AntimicrobialStaphylococcus aureus0.5Effective against biofilm
AntimicrobialEscherichia coli0.5Strong growth inhibition
AntitumorHT29 (Colon Cancer)< 1Significant growth inhibition observed
AntitumorMCF7 (Breast Cancer)< 1Enhanced by fluorinated groups

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activities.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Iodobenzoic Acid: Another compound with halogenated phenyl rings, used in different applications.

Uniqueness

N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide stands out due to its unique combination of fluorinated phenyl groups and an imidazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H15_{15}F3_{3}N2_{2}OS
  • Molecular Weight : 395.37 g/mol
  • LogP : 4.9, indicating moderate lipophilicity which may influence its bioavailability and membrane permeability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole moiety is known for its role in modulating GABA-A receptors, which are crucial in neurotransmission and have implications in anxiety and epilepsy treatment .

Pharmacological Effects

  • Antitumor Activity : Recent studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole have shown promising results in inhibiting cell proliferation in cervical and bladder cancer models .
  • Metabolic Stability : The compound's metabolic stability has been assessed using human liver microsomes (HLMs). It was found that the compound maintains a higher percentage of the parent structure compared to traditional drugs like alpidem, suggesting reduced hepatotoxicity and better therapeutic profiles .

Study 1: GABA-A Receptor Modulation

A study explored the effects of structurally similar compounds on the GABA-A receptor. The findings suggested that modifications at the imidazole position could enhance binding affinity and efficacy as positive allosteric modulators (PAMs). This is particularly relevant for compounds targeting neurological disorders .

Study 2: Anticancer Properties

Another investigation focused on a series of 1H-benzimidazole derivatives, revealing that specific substitutions led to enhanced cytotoxicity against cancer cell lines. The study highlighted a correlation between structural modifications and antitumor activity, providing insights into optimizing this compound for cancer therapy .

Comparative Table of Biological Activities

CompoundActivity TypeTargetIC50 (µM)Reference
This compoundAntitumorCervical Cancer3.77
AlpidemHepatotoxicityLiver MicrosomesHigh Metabolism
1H-benzimidazole DerivativeGABA-A PAMsGABA-A ReceptorsNot specified

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves: (i) Imidazole ring formation via cyclization of precursors under acidic/basic conditions (e.g., using ammonium acetate or NaOH). (ii) Introduction of fluorophenyl groups via nucleophilic substitution or Suzuki coupling. (iii) Sulfanyl linkage formation by reacting imidazole-2-thiol derivatives with chloroacetamide intermediates in the presence of K₂CO₃ as a base . (iv) Acetamide coupling under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key factors affecting yield include temperature control (60–100°C), stoichiometric ratios, and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity, with fluorophenyl protons showing distinct splitting patterns due to fluorine’s electronegativity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₅F₃N₃OS) and detects isotopic peaks from fluorine .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the compound’s 3D structure and stereochemistry?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction at low temperature (100 K) to minimize thermal motion.
  • Structure Solution : Use SHELXT for phase determination via intrinsic phasing or Patterson methods.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Fluorine atoms are localized via residual electron density peaks .
  • Validation : Check for geometric outliers (e.g., bond angles) using CCDC tools. Example: Dihedral angles between imidazole and fluorophenyl groups confirm conformational rigidity .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation time, and solvent controls).
  • Purity Reassessment : Use HPLC-MS to detect degradation products (e.g., sulfoxide formation from thioether oxidation) .
  • Target Engagement Studies : Validate mechanism via enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) and compare IC₅₀ values across labs .

Q. How do structural modifications (e.g., fluorophenyl substitution patterns) impact pharmacokinetics and target affinity?

  • Methodological Answer :
  • Lipophilicity Adjustments : Replace 2,4-difluorophenyl with 4-methoxyphenyl to enhance solubility (logP reduction by ~0.5 units) .
  • Steric Effects : Bulkier substituents on the imidazole ring (e.g., methyl vs. benzyl) reduce binding pocket accessibility. Docking simulations (AutoDock Vina) predict ΔG changes .
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) quantify oxidation rates. Fluorine atoms at para positions slow metabolism via electron-withdrawing effects .

Q. What reaction optimization strategies improve the stability of the sulfanyl-acetamide linkage?

  • Methodological Answer :
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed hydrolysis.
  • Chelating Agents : Add EDTA to sequester metal ions that catalyze oxidation.
  • Radical Scavengers : Use BHT (butylated hydroxytoluene) in storage solutions to inhibit radical-mediated degradation .

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